

An In-Depth Technical Guide to the Mechanism of Action of DDD100097

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Compound of Interest

Compound Name: **DDD100097**

Cat. No.: **B12367229**

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Introduction

DDD100097 is a potent inhibitor of N-myristoyltransferase (NMT) with significant activity against *Trypanosoma brucei*, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. This document provides a detailed technical overview of the mechanism of action of **DDD100097**, consolidating available quantitative data, experimental methodologies, and visualizing key molecular interactions and pathways. Developed as a lead compound from the pyrazole sulfonamide series, **DDD100097** exhibits improved central nervous system (CNS) penetration, making it a candidate for treating the late, neurological stage of HAT.^[1]

Core Mechanism of Action: Inhibition of N-Myristoyltransferase

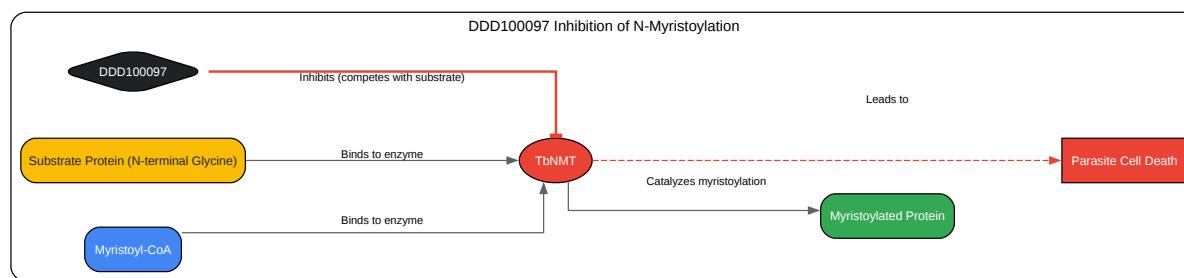
The primary molecular target of **DDD100097** is N-myristoyltransferase (NMT). NMT is a crucial eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide range of substrate proteins. This process, known as N-myristylation, is vital for the proper function and localization of these proteins, many of which are involved in essential cellular processes such as signal transduction, protein-protein interactions, and membrane targeting.

In *Trypanosoma brucei*, the inhibition of NMT (TbNMT) disrupts the myristylation of key parasitic proteins, leading to a cascade of downstream effects that ultimately result in parasite death.[2][3] The action of **DDD100097** is trypanocidal, causing a rapid killing of the parasites.[2]

Signaling Pathway and Molecular Interactions

The binding of **DDD100097** to TbNMT is competitive with the protein substrate.[2] While a crystal structure of **DDD100097** in complex with TbNMT is not publicly available, the binding mode can be inferred from the co-crystal structure of the closely related precursor compound, DDD85646, with human NMT (HsNMT), which shares high sequence identity in the active site with TbNMT.[3][4]

The pyrazole sulfonamide scaffold of these inhibitors occupies the peptide-binding pocket of the enzyme. Key interactions include the formation of a salt bridge between the positively charged piperazine ring (or equivalent basic center in **DDD100097**) and the negatively charged C-terminus of NMT.[4] Additionally, hydrogen bonds are formed with conserved residues within the active site, such as Ser405.[4] The modifications made to DDD85646 to generate **DDD100097**, specifically capping the sulfonamide and replacing a rigid aromatic core with a flexible linker, were designed to reduce the polar surface area and improve blood-brain barrier permeability without compromising the critical interactions required for potent inhibition.[1]



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Caption: Mechanism of **DDD100097** action on *T. brucei* NMT.

Quantitative Data

The following tables summarize the key quantitative data for **DDD100097** and its precursor, **DDD85646**.

Table 1: In Vitro Potency and Selectivity

Compound	Target	IC50 (nM)	T. brucei EC50 (nM)	Selectivity (HsNMT IC50 / T. brucei EC50)
DDD100097	TbNMT	-	2	>100
DDD85646	TbNMT	2	2	~2
DDD100097	HsNMT	>200	-	-
DDD85646	HsNMT	4	-	-

Data sourced from Brand et al., J Med Chem, 2014.[1]

Table 2: Physicochemical and Pharmacokinetic Properties

Compound	Molecular Weight	Polar Surface Area (Å ²)	Brain:Blood Ratio (Mouse)
DDD100097	523.46	-	1.6
DDD85646	536.46	80.7	<0.1

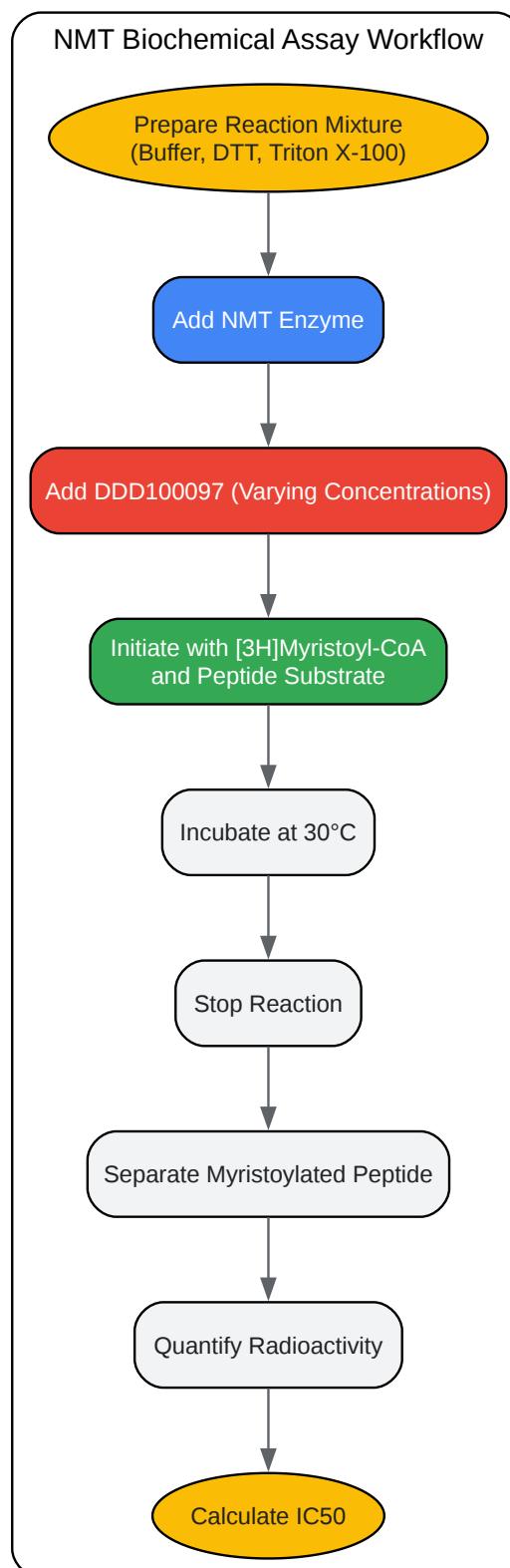
Data sourced from Brand et al., J Med Chem, 2014 and MedKoo Biosciences.[1][5]

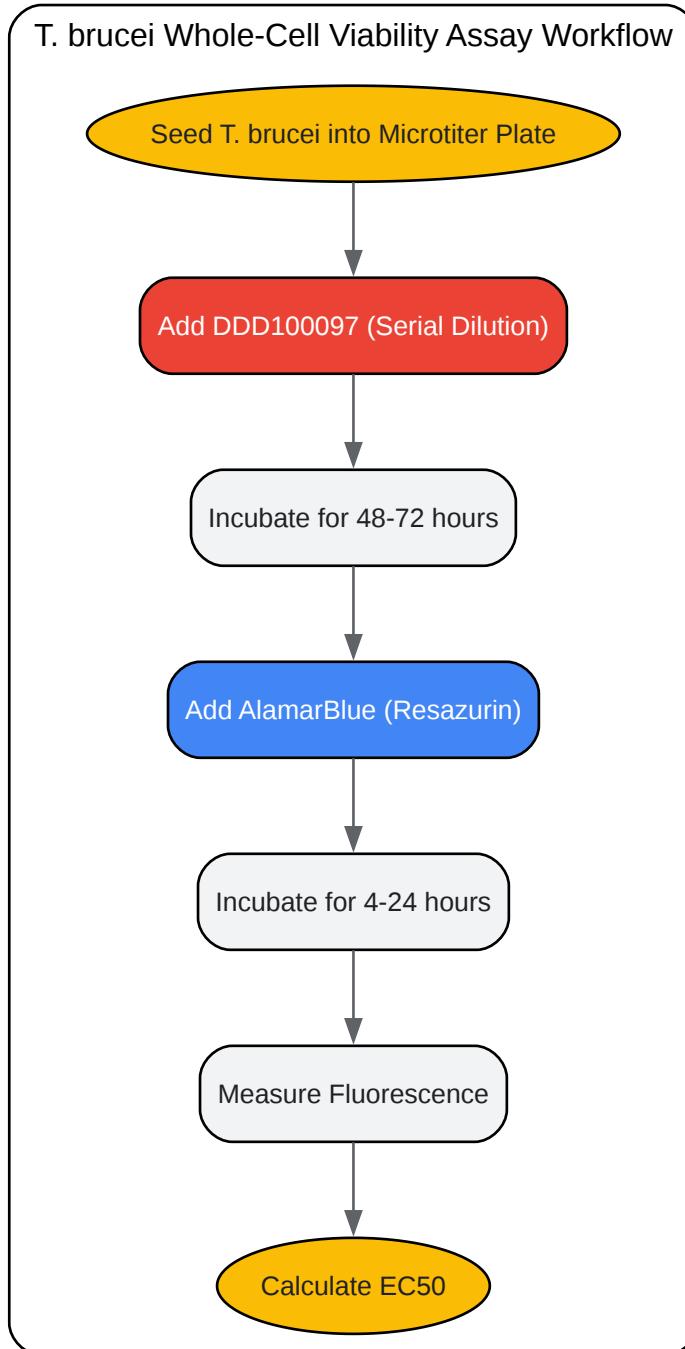
Experimental Protocols

N-Myristoyltransferase (NMT) Biochemical Assay (General Protocol)

This protocol describes a common method for determining the *in vitro* inhibitory activity of compounds against NMT.

- **Enzyme and Substrates:** Recombinant *T. brucei* NMT (TbNMT) and human NMT (HsNMT) are expressed and purified. Myristoyl-CoA is used as the acyl donor, and a synthetic peptide corresponding to the N-terminus of a known NMT substrate (e.g., a peptide derived from ARF2) is used as the acyl acceptor.
- **Assay Principle:** The assay measures the transfer of a radiolabeled or fluorescently tagged myristoyl group from myristoyl-CoA to the peptide substrate.
- **Procedure:**
 - A reaction mixture is prepared containing buffer (e.g., HEPES), a reducing agent (e.g., DTT), and a detergent (e.g., Triton X-100).
 - The NMT enzyme is added to the mixture.
 - The test compound (**DDD100097**) is added at various concentrations.
 - The reaction is initiated by the addition of myristoyl-CoA (containing a [³H]myristoyl-CoA tracer) and the peptide substrate.
 - The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
 - The reaction is stopped, and the myristoylated peptide is separated from the unreacted myristoyl-CoA. This can be achieved using methods like reverse-phase HPLC, scintillation proximity assay (SPA), or by spotting onto phosphocellulose paper followed by washing.
 - The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. IC₅₀ values are determined by fitting the dose-response data to a suitable equation.





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